Product packaging for 8-Aminoquinoline-7-carbaldehyde(Cat. No.:CAS No. 158753-17-4)

8-Aminoquinoline-7-carbaldehyde

Cat. No.: B172073
CAS No.: 158753-17-4
M. Wt: 172.18 g/mol
InChI Key: ZAMLCNSCTZZXCU-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of 8-Aminoquinoline (B160924) Scaffolds

The 8-aminoquinoline (8-AQ) core structure has a rich history in medicinal chemistry, dating back to the 1920s with the development of the first synthetic antimalarial drugs. nih.gov Compounds like pamaquine (B1678364) and the subsequently developed primaquine (B1584692) became crucial for their ability to combat the relapsing forms of malaria caused by Plasmodium vivax and Plasmodium ovale. nih.govwikipedia.orgnih.gov Historically, these drugs were often used in combination with other antimalarials like quinine (B1679958) or chloroquine (B1663885) to enhance their efficacy. nih.gov

In the contemporary research landscape, the significance of the 8-aminoquinoline scaffold has expanded far beyond its initial antimalarial applications. rsc.orgresearchgate.net The core structure is now recognized as a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets. Researchers are exploring 8-AQ derivatives for various therapeutic purposes, including:

Anticancer Agents : Metal complexes derived from 8-aminoquinoline show promise in cancer therapy. nih.govacs.org

Neuroprotective Agents : Certain 8-aminoquinoline-based compounds are being investigated for their potential in treating neurodegenerative diseases by modulating biological pathways and reducing oxidative stress. acs.orgamegroups.org

Antimicrobial Agents : Metal complexes of 8-AQ derivatives have demonstrated effects against various bacteria.

Chemosensors : The ability of the 8-aminoquinoline motif to chelate metal ions has been harnessed to develop fluorescent probes for detecting specific ions like Zn²⁺, Cu²⁺, and Cd²⁺ in biological and environmental systems. arkat-usa.orgresearchgate.netmdpi.com

This evolution from a singular therapeutic focus to a broad platform for drug design and analytical tool development underscores the enduring importance of the 8-aminoquinoline scaffold in chemical science.

Strategic Importance of 8-Aminoquinoline-7-carbaldehyde as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its capacity as a bifunctional building block. The amino and aldehyde groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The aldehyde group is particularly useful for condensation reactions , readily reacting with primary amines to form Schiff bases (imines). This reaction is fundamental for creating elaborate ligand systems designed to chelate specific metal ions. For example, the condensation of this compound with 2-acetylpyridine (B122185) produces a Schiff base intermediate that is crucial for synthesizing metal-chelating ligands.

The amino group can be modified through reactions like N-arylation . The Buchwald-Hartwig coupling, often assisted by microwave irradiation, enables the attachment of various aryl groups to the nitrogen atom, providing a method to diversify the structure and fine-tune the electronic and steric properties of the final molecule. arkat-usa.orgresearchgate.net

Furthermore, this compound can participate in multicomponent reactions , such as the Friedländer annulation, to construct fused heterocyclic systems. In this reaction, it can be reacted with ketones containing an α-methylene group, like cyclohexanone, to synthesize complex polycyclic structures such as pyridoacridines. ub.edu

The compound serves as a key precursor in the synthesis of:

Schiff Base Ligands and their Metal Complexes : Used in catalysis and medicinal chemistry. nih.gov

Pyridoacridines : A class of compounds with interesting biological and photophysical properties. ub.edu

Spirobifluorene Derivatives : These molecules exhibit strong photoluminescence and are candidates for use in organic light-emitting diodes (OLEDs).

Below is a table detailing some synthetic reactions involving this compound.

Reaction TypeReagentsProduct TypeYieldReference
Condensation Reaction2-Acetylpyridine, KOH, ethanol (B145695)Schiff base intermediate83.1%
Friedländer ReactionCyclohexanoneTetrahydropyridoacridine- ub.edu
Friedländer Reaction1-TetraloneBenzo[h]pyrido[2,3,4-kl]acridine derivative- ub.edu

Multidisciplinary Research Context and Applications

The versatility of this compound as a synthetic intermediate has led to its application across multiple scientific disciplines, highlighting its interdisciplinary relevance.

Medicinal Chemistry : Derivatives of this compound are actively investigated for their therapeutic potential. Metal complexes synthesized from its Schiff base derivatives are being explored as neuroprotective agents that may help in treating neurodegenerative conditions by activating specific signaling pathways. The core structure's known antimalarial and antimicrobial properties continue to inspire the development of new drug candidates.

Materials Science : In the field of organic electronics, this compound is a valuable precursor for creating materials for OLEDs. Spirobifluorene derivatives synthesized using this compound show strong photoluminescence in the blue-violet region (390–430 nm), a desirable characteristic for display and lighting applications.

Analytical Chemistry : The quinoline (B57606) framework, particularly when functionalized to form chelating structures, is excellent for creating fluorescent sensors. Derivatives of this compound are used to design probes for the detection of metal ions, such as zinc, in biological systems. biosynth.com

Coordination Chemistry : The ability of ligands derived from this compound to form stable complexes with transition metals is a central theme. These metal complexes are not only studied for their biological activity but also for their potential use in catalysis. For instance, copper complexes have shown activity in photocatalyzed C–H nitration reactions.

The properties and applications are summarized in the table below.

Property / ApplicationDescriptionResearch FieldReference
Physical Properties
Molecular FormulaC₁₀H₈N₂OChemistry biosynth.com
Molecular Weight172.18 g/mol Chemistry biosynth.com
Melting Point~85 °CChemistry biosynth.com
Applications
Ligand DesignBifunctional coordination sites enable the synthesis of transition metal complexes.Coordination Chemistry, Catalysis
Organic ElectronicsPrecursor for spirobifluorene derivatives used in OLEDs.Materials Science
Fluorescent ProbesUsed in designing probes for detecting metal ions like zinc.Analytical Chemistry, Biology
Medicinal ChemistryDerivatives explored as antimalarial, antimicrobial, and neuroprotective agents.Medicinal Chemistry acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B172073 8-Aminoquinoline-7-carbaldehyde CAS No. 158753-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLCNSCTZZXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453375
Record name 8-aminoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158753-17-4
Record name 8-aminoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Aminoquinoline-7-carboxaldehyde
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 8-Aminoquinoline-7-carbaldehyde

The direct synthesis of this compound can be achieved through several key methodologies, each with its own advantages and specific applications. The general synthetic pathway often begins with the nitration of quinoline (B57606) to produce a mixture of nitroquinolines, followed by the reduction of the 8-nitroquinoline (B147351) to 8-aminoquinoline (B160924). The crucial step is the introduction of the aldehyde group at the 7-position.

Formylation Reactions of 8-Aminoquinoline Precursors (e.g., Vilsmeier-Haack Type Reactions)

A prevalent method for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution. mdpi.com In the case of 8-aminoquinoline, the amino group at the C8 position directs the formylation to the adjacent C7 position. However, careful control of reaction conditions, particularly temperature, is crucial to prevent over-oxidation to the corresponding carboxylic acid and to minimize competing reactions at the C5 position. A related approach, the Duff reaction, employs hexamethylenetetramine (HMTA) in an acidic medium, offering milder conditions that can be advantageous for substrates with acid-sensitive functional groups.

A general representation of the Vilsmeier-Haack formylation is as follows:

8-Aminoquinoline + POCl₃/DMF → this compound

Selective Oxidation Pathways (e.g., Riley Oxidation)

An alternative strategy for the synthesis of this compound involves the selective oxidation of a precursor molecule. The Riley oxidation, which typically employs selenium dioxide (SeO₂) in a solvent system like dioxane and water, is a well-established method for converting an activated methyl group to an aldehyde. In this context, a suitable precursor would be 7-methyl-8-aminoquinoline. The synthesis of this precursor can be achieved through a multi-step process starting from m-toluidine, which undergoes a Skraup synthesis to yield a mixture of 5- and 7-methylquinoline. brieflands.com Subsequent nitration of this mixture can selectively yield 7-methyl-8-nitroquinoline, which is then reduced to 7-methyl-8-aminoquinoline. brieflands.comresearchgate.net Finally, Riley oxidation of 7-methyl-8-aminoquinoline would furnish the desired this compound.

Derivatization and Functionalization Strategies of this compound

The presence of both an amino and a formyl group on the quinoline scaffold makes this compound a valuable building block for further chemical transformations.

Condensation Reactions for Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a wide array of derivatives. The resulting Schiff bases, which contain the characteristic C=N double bond, are important ligands in coordination chemistry and can exhibit a range of biological activities. bepls.com The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with catalytic amounts of acid. bepls.com For example, condensation with 2-acetylpyridine (B122185) in the presence of potassium hydroxide (B78521) in ethanol (B145695) at 70°C for 3 hours yields the corresponding Schiff base intermediate.

Reactant 1Reactant 2Product Type
This compoundPrimary AminesSchiff Bases
This compound2-AcetylpyridineSchiff Base Intermediate
This compoundFuran-2,3-dicarbaldehyde (B8475996)Bis-Schiff Bases

This table showcases examples of condensation reactions involving this compound.

It has been noted that in some cases, particularly with pyridine-2-carboxaldehyde, the reaction with 8-aminoquinoline can lead to the formation of aminals instead of the expected Schiff bases. cdnsciencepub.comcdnsciencepub.com

Friedländer Condensation for Phenanthroline Derivatives

The Friedländer annulation is a powerful method for the synthesis of quinolines and related heterocyclic systems. In the context of this compound, it serves as a key synthon for the construction of 1,10-phenanthroline (B135089) derivatives. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (a compound with a -CH₂- group adjacent to a carbonyl group). clockss.org The reaction is typically catalyzed by a base or an acid. The condensation of this compound with various ketones containing an α-methylene group leads to the formation of fused phenanthroline systems. mdpi.comnih.govacs.org For instance, its reaction with nopinone (B1589484) leads to the formation of enantiomerically pure (2,3-b)-pineno-1,10-phenanthrolines. nih.govacs.org Similarly, condensation with 9,9'-spirobifluorene-derived ketones yields complex heteroaromatic structures. mdpi.comsemanticscholar.org

Ketone ReactantProduct
(1R,5S)-(+)- and (1S,5R)-(-)-NopinoneEnantiomerically pure (2,3-b)-pineno-1,10-phenanthrolines
9,9'-Spirobifluorene-derived ketonesSpirobifluorene-annulated phenanthrolines
Bicyclic diketonesDi-1,10-phenanthroline derivatives

This interactive table provides examples of ketones used in the Friedländer condensation with this compound and the resulting phenanthroline derivatives.

Aminal Formation

The reaction of 8-aminoquinoline with various aldehydes can lead to the formation of aminals rather than the expected Schiff bases, depending on the reaction conditions and the structure of the aldehyde. Research has shown that treating 8-aminoquinoline with specific heterocyclic aldehydes, such as pyridine-2-carboxaldehyde, results in the corresponding aminal. cdnsciencepub.com The stability of these acyclic aminals is noteworthy and has been attributed to stabilization through intramolecular hydrogen bonding. cdnsciencepub.com

The proposed mechanism for this transformation involves the initial formation of an immonium cation, which is stabilized by hydrogen bonding. This intermediate then undergoes a nucleophilic attack by a second molecule of 8-aminoquinoline, leading to the final aminal product after deprotonation. cdnsciencepub.com The outcome of the reaction—whether an aminal or a Schiff base is formed—is highly dependent on the aldehyde used.

Aldehyde ReactantProduct TypeReference
Pyridine-2-carboxaldehydeAminal cdnsciencepub.com
Pyridine-3-carboxaldehydeAminal
Pyridine-4-carboxaldehydeAminal
Benzaldehyde (B42025)Schiff's Base
Thiophene-2-carboxaldehydeNo Reaction
Pyrrole-2-carboxaldehydeNo Reaction

Mechanistic Studies of Synthetic Transformations

Role of Directing Groups in Catalysis

The 8-aminoquinoline moiety, particularly when converted to an amide, is a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization. nih.gov This capability is central to achieving high levels of regioselectivity in a variety of chemical transformations. The directing group functions by forming a stable chelate with the metal catalyst through both the quinoline nitrogen and the amide nitrogen. rsc.org This coordination brings the catalytic metal center into close proximity to a specific C-H bond (typically at the ortho-position of an attached aryl group or the β- or γ- C(sp³)–H bonds of an aliphatic chain), facilitating its selective activation and subsequent functionalization. nih.govresearchgate.net

Mechanistic studies on nickel-catalyzed C(sp³)–H arylation have shown that paramagnetic Ni(II) species are involved in the key C-H activation step. acs.org The process often involves the formation of a six-membered metallacycle intermediate, which is crucial for the reaction's selectivity. rsc.org The choice of base can also be critical; for instance, sodium carbonate (Na₂CO₃) has been found to potentially hinder catalysis by forming a deleterious off-cycle resting state, whereas stronger bases like sodium tert-butoxide (NaOᵗBu) can lead to improved catalytic turnover under milder conditions. acs.orgchemrxiv.org This directing group strategy has been successfully applied in numerous metal-mediated reactions, including those catalyzed by palladium and copper, to introduce a wide range of functional groups. researchgate.netrsc.org

Stereoselective Synthesis Pathways

The robust directing ability of the 8-aminoquinoline amide group has been harnessed to control stereochemistry in synthetic transformations, enabling access to chiral molecules with high selectivity. In palladium-catalyzed C(sp³)–H functionalization reactions, the rigid conformation of the chelated intermediate allows for stereospecific outcomes. acs.orgchemrxiv.org

For example, an efficient and stereospecific Pd-catalyzed C-H arylation of pyroglutamic acid derivatives has been developed using 8-aminoquinoline as a directing group. acs.org This reaction proceeds with various aryl iodides to give C3-arylated products with a specific cis configuration in high yields. acs.org Similarly, stereospecific C(sp³)–H alkenylation and alkynylation of proline derivatives have been achieved. chemrxiv.org These protocols allow for the introduction of vinyl and alkynyl groups at the C3 position of the pyrrolidine (B122466) scaffold with controlled stereochemistry. chemrxiv.org

The success of these stereoselective pathways relies on the formation of a well-defined palladacycle intermediate where the substrate's existing stereocenters influence the trajectory of the incoming coupling partner, leading to a highly diastereoselective bond formation. Following the C-H functionalization, the 8-aminoquinoline auxiliary group can be removed, yielding synthetically valuable, enantiomerically enriched building blocks like non-proteinogenic amino acids and peptide fragments. acs.orgnih.gov


Coordination Chemistry and Metal Complexation

8-Aminoquinoline-7-carbaldehyde as a Ligand Framework

The foundation of this compound's role in coordination chemistry lies in its ability to form stable complexes with a variety of metal ions. Its utility is often enhanced through the chemical modification of its aldehyde group.

8-Aminoquinoline (B160924) and its derivatives are well-established as effective chelating agents. researchgate.netarkat-usa.org They typically act as bidentate ligands, coordinating to a central metal ion through two nitrogen atoms: the nitrogen of the quinoline (B57606) ring and the nitrogen of the 8-amino group. This N,N'-chelation results in the formation of a stable five-membered ring, a common motif in coordination chemistry. researchgate.net

In the case of this compound, the molecule itself can act as a ligand. However, it is more commonly used as a precursor to create more complex Schiff base ligands. These are synthesized through a condensation reaction between the aldehyde group of this compound and a primary amine. mdpi.com The resulting Schiff base ligand retains the quinoline nitrogen and gains an imine nitrogen, which then participate in chelation. This framework can form stable five- or six-membered chelate rings with a metal ion, depending on the nature of the amine used in the condensation. bendola.com The formation of these chelate rings is a key factor in the thermodynamic stability of the resulting metal complexes.

The strategic design of ligands based on this compound allows for the fine-tuning of their coordination properties. The aldehyde group serves as a versatile chemical handle for synthesizing a wide array of Schiff base derivatives. arkat-usa.org By choosing different primary amines for the condensation reaction, researchers can introduce various functional groups, thereby modifying the steric and electronic environment of the coordination sphere. mdpi.com

This "tuneable" nature is a critical design principle, enabling the development of ligands with high affinity and selectivity for specific metal ions like Cu²⁺, Ni²⁺, and Zn²⁺. arkat-usa.org For instance, the introduction of different sidechains can influence the ligand's affinity and selectivity, which is a key strategy in the creation of molecular sensors (chemosensors) for specific metal ions. arkat-usa.orgresearchgate.net The resulting complexes often exhibit unique photophysical or electrochemical properties that are sensitive to the coordinated metal, forming the basis of their sensory function. biosynth.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound is a well-documented area of research. These complexes are typically prepared by reacting the pre-formed Schiff base ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. bendola.comnih.gov

Ligands derived from 8-aminoquinoline have been used to synthesize complexes with a broad range of transition metal ions. Research has documented the formation of stable complexes with ions such as Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), and Palladium (Pd). bendola.com

The interaction of a Schiff base ligand, formed from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 8-aminoquinoline, with various M(II) ions resulted in complexes with proposed formulas like [Co(L)₂(H₂O)₂], [Ni(L)₂(H₂O)₂], [Cu(L)(H₂O)]CH₃COO, [Zn(L)(H₂O)]CH₃COO, and [Pd(HL)Cl₂]. bendola.com Similarly, copper(II) complexes with the general formulas [Cu(L1)(NO₃)₂] and [Cu(L2)Cl₂] have been synthesized from Schiff bases derived from quinoline-8-carbaldehyde. nih.gov The synthesis of chiral copper(I) complexes has also been achieved through the condensation of this compound with enantiomerically pure ketones. acs.org The interest in these complexes spans various applications, from catalysis to materials science. researchgate.net

Metal IonExample Complex Formula/TypeKey FindingsReference
Zn(II)[Zn{(8-AMQ)(X)}₂] (X = dca or TCM)Forms distorted octahedral complexes. Characterized by single-crystal X-ray diffraction. researchgate.netacs.org
Cu(I)Chiral (2,3-b)-pineno-1,10-phenanthroline complexesFormed from condensation of this compound with nopinone (B1589484). acs.org
Cu(II)[Cu(L1)(NO₃)₂], [Cu(L2)Cl₂]Synthesized from Schiff bases of quinoline-8-carbaldehyde. nih.gov
Ni(II)[Ni(L)₂(H₂O)₂]Forms octahedral complexes with Schiff base ligands. bendola.com
Co(II)[Co(L)₂(H₂O)₂]Forms octahedral complexes with Schiff base ligands. bendola.com
Pd(II)[Pd(HL)Cl₂]Forms neutral complexes where the ligand may not be deprotonated. bendola.com

For example, SCXRD studies on Zn(II) complexes with 8-aminoquinoline (8-aq) have revealed distorted octahedral geometries where each 8-aq molecule acts as a bidentate ligand. researchgate.net In other work, two specific Zn(II) complexes, [Zn{(8-AMQ)(dca)}₂] and [Zn{(8-AMQ)(TCM)}₂], were synthesized and their structures were confirmed by SCXRD, crystallizing in the monoclinic (P2₁/c) and triclinic (P-1) space groups, respectively. acs.org The analysis of a copper(II) complex with a Schiff base derived from 8-aminoquinoline confirmed a distorted square-pyramidal geometry. mdpi.com

In addition to SCXRD for single crystals, powder X-ray diffraction (PXRD) is often employed to confirm that the bulk synthesized material is a pure crystalline phase and matches the structure determined from the single crystal. acs.org

ComplexCrystal SystemSpace GroupCoordination GeometryReference
[Zn{(8-AMQ)(dca)}₂]MonoclinicP2₁/cDistorted Octahedral acs.org
[Zn{(8-AMQ)(TCM)}₂]TriclinicP-1Distorted Octahedral acs.org
Cu²⁺(PQM) Complex--Distorted Square-Pyramidal mdpi.com
Aminal of 8-aminoquinoline and pyridine-4-carboxaldehydeTriclinicP1- cdnsciencepub.com
Ni(II) Complex with 8-hydroxylquinoline Schiff base--Distorted N₃O₂ Trigonal Bipyramidal researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to study the formation and properties of metal complexes derived from this compound. These methods provide crucial evidence of the metal-ligand bonding and the electronic structure of the resulting complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. In Schiff base complexes, a characteristic shift in the frequency of the imine (C=N) stretching vibration upon complexation is a key indicator of bonding. acs.org The appearance of new absorption bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons, particularly those in proximity to the binding site, are altered. For instance, studies on Zn(II) complexes with 8-aminoquinoline show a noticeable shift in the peaks corresponding to the aromatic C-H and the N-H protons, confirming the coordination of the N-donor atoms to the zinc ion. acs.org

Electronic (UV-Visible) Spectroscopy : The electronic spectra of the complexes provide insights into the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra are often different from that of the free ligand, with new bands appearing that can be assigned to metal-to-ligand charge transfer (MLCT) transitions, which is a hallmark of complex formation. acs.orgfrontiersin.org

Mass Spectrometry : Techniques like FAB-mass spectrometry are used to determine the molecular weight of the complexes, which helps to confirm their stoichiometry (metal-to-ligand ratio). nih.gov

Spectroscopic TechniqueKey ObservationInterpretationReference
FT-IRShift in ν(C=N) stretching frequency; new bands in far-IR.Confirmation of imine nitrogen coordination; formation of M-N bonds. acs.orgfrontiersin.org
¹H NMRNoticeable shifts in aromatic and NH₂ proton signals.Indicates coordination of quinoline and amino/imine nitrogen atoms to the metal center. acs.org
UV-VisAppearance of new absorption bands (e.g., MLCT).Evidence of complex formation and new electronic transitions. acs.org
Mass SpectrometryDetection of molecular ion peaks corresponding to the complex.Confirms the stoichiometry and molecular formula of the complex. acs.orgnih.gov

Electronic Absorption and Emission Spectroscopy

The electronic spectra of metal complexes derived from this compound and its derivatives provide valuable insights into their electronic structure and the nature of metal-ligand interactions.

Copper(I) complexes with ligands derived from the condensation of this compound and nopinone exhibit metal-to-ligand charge transfer (MLCT) absorptions at approximately 442 nm. nih.govacs.org However, these particular copper(I) complexes are non-emissive at both room temperature (298 K) and low temperature (77 K). nih.govacs.org

In contrast, spirobifluorene derivatives synthesized using this compound show strong photoluminescence in the 390–430 nm range, highlighting their potential for applications in organic light-emitting diodes (OLEDs). These derivatives also display UV-Vis absorptions between 351 nm and 375 nm.

Rhenium(I) carbonyl halide complexes with 8-aminoquinoline ligands have been synthesized and characterized. nih.gov These complexes exhibit UV-visible absorption spectra with the lowest energy transitions having mixed π-π* and MLCT character. nih.gov Expanding the π-system, as in the case of related (4-amino)phenanthridine complexes, increases the intensity of the lowest energy transitions. nih.gov

Schiff base complexes of various divalent metal ions (Co(II), Ni(II), Cu(II), Zn(II), and Pd(II)) derived from 8-aminoquinoline and other aldehydes have also been studied. bendola.com The electronic spectra of these complexes provide information about their geometry. For instance, the electronic spectra of Co(II) and Ni(II) complexes often suggest an octahedral geometry around the metal center. bendola.com

The table below summarizes the key electronic absorption and emission data for some of these complexes.

Complex TypeAbsorption (λmax, nm)Emission (λmax, nm)Reference
Copper(I) phenanthroline442 (MLCT)Non-emissive nih.govacs.org
Spirobifluorene derivatives351-375390-430
Rhenium(I) carbonyl (8-aminoquinoline)-- nih.gov
Schiff base complexes (various metals)Varies with metalVaries with metal bendola.com

Nuclear Magnetic Resonance (NMR) Studies of Coordination

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in metal complexes of this compound and its derivatives in solution.

In the ¹H NMR spectrum of a Schiff base derived from 8-aminoquinoline, the azomethine proton signal undergoes a downfield shift upon coordination to a metal center, confirming the involvement of the imine nitrogen in complexation. For example, in a Zn(II) complex, the azomethine proton signal shifts downfield, indicating coordination. researchgate.net Similarly, in the ¹³C NMR spectrum, the carbon of the azomethine group also shows a downfield shift upon complexation. researchgate.net

For zinc(II) and cadmium(II) complexes of a tris-8-aminoquinoline tripodal ligand, ¹H NMR data has been used to compare the solution structures with the solid-state structures determined by X-ray diffraction. rsc.org

In studies of nickel-catalyzed C-H functionalization, NMR has been instrumental in identifying and characterizing paramagnetic intermediates. For instance, the dissolution of a proposed intermediate, {[AQpiv]Ni(O₂CtBu)}₂ (where AQpiv is N-(quinolin-8-yl)pivalamide), in donor solvents like DMSO and DMF gives rise to a paramagnetic intermediate assigned as [AQpiv]Ni(O₂CtBu)L, which was identified by NMR. acs.org Furthermore, monitoring the reaction of a C-H activated nickel complex with iodobenzene (B50100) by ¹H NMR spectroscopy showed the formation of the arylated organic product and the paramagnetic complex Ni([AQpiv]-κN,N)₂, providing insights into the catalytic cycle. chemrxiv.org

The ¹H NMR spectrum of a Schiff base ligand derived from 2-hydroxy-5-nitro benzaldehyde (B42025) and 8-aminoquinoline shows a broad singlet for the hydroxyl proton, which disappears upon addition of D₂O. bendola.com The spectrum also displays a singlet for the azomethine proton and multiplets for the aromatic rings. bendola.com

The table below presents selected NMR data for relevant compounds.

Compound/ComplexNucleusKey Chemical Shift (ppm)ObservationReference
Zn(II) Schiff base complex¹HAzomethine proton shifts downfieldCoordination of imine nitrogen researchgate.net
Zn(II) Schiff base complex¹³CAzomethine carbon shifts downfieldCoordination of imine nitrogen researchgate.net
[AQpiv]Ni(O₂CtBu)L¹HParamagnetic shifts observedFormation of paramagnetic intermediate acs.org
Ni([AQpiv]-κN,N)₂¹HDistinctive paramagnetic peaksCatalyst resting state identification chemrxiv.org
Schiff base ligand (from 2-hydroxy-5-nitro benzaldehyde)¹H10.31 (s, broad, OH)Disappears with D₂O addition bendola.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups involved in metal coordination.

The IR spectra of metal complexes derived from Schiff bases of 8-aminoquinoline show characteristic shifts in the vibrational frequencies of key functional groups upon coordination. A notable observation is the shift of the azomethine (C=N) stretching frequency to lower wavenumbers in the complex compared to the free ligand, indicating the coordination of the imine nitrogen to the metal ion. semanticscholar.org

For instance, in complexes of a Schiff base derived from 2,6-pyridinedicarboxaldehyde (B58191) and 8-aminoquinoline, the IR spectra confirm the coordination of the Schiff base to the metal ions. asianpubs.org Similarly, in complexes of a Schiff base from 2-hydroxy-5-nitro benzaldehyde and 8-aminoquinoline, the IR spectra show the functional groups of the ligand with appropriate shifts due to complex formation. bendola.com

Furthermore, the appearance of new bands in the far-IR region of the spectra of the complexes, which are absent in the free ligand, can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. semanticscholar.org For example, bands observed in the ranges of 653-558 cm⁻¹ and 560-541 cm⁻¹ have been assigned to ν(M-O) and ν(M-N) vibrations, respectively. semanticscholar.org

In the case of rhenium carbonyl halide complexes with (8-amino)quinoline, the IR spectra are also used to characterize the complexes. nih.gov

The table below summarizes key IR spectral data.

Compound/Complex TypeFunctional GroupVibrational ModeFrequency Shift upon ComplexationReference
Schiff base complexesC=N (Azomethine)Stretching (ν)Shift to lower frequency semanticscholar.org
Metal complexesM-OStretching (ν)New band appears (e.g., 653-558 cm⁻¹) semanticscholar.org
Metal complexesM-NStretching (ν)New band appears (e.g., 560-541 cm⁻¹) semanticscholar.org

Reactivity and Stability Profiles of Metal Complexes

The reactivity and stability of metal complexes derived from this compound are crucial for their application in catalysis and materials science.

Complexes of 8-aminoquinoline and its derivatives with d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II) have been extensively studied. researchgate.net The stability of these complexes is influenced by the nature of the metal ion and the ligand framework. For instance, DFT calculations on some Hg(II) complexes have been used to explore their stability, with ELF-LOL profiles indicating exceptional stability. researchgate.net

The reactivity of these complexes is often centered around the coordinated ligand or the metal center itself. For example, the aldehyde group of this compound can undergo condensation reactions even after coordination, leading to the formation of more complex structures.

Furthermore, the stability of some complexes is notable, with some being stable up to 100 °C, indicating thermodynamically favored formation. nih.gov

Catalytic Applications of 8-Aminoquinoline-Derived Metal Complexes

The unique structural and electronic properties of metal complexes derived from 8-aminoquinoline and its derivatives make them effective catalysts for a range of organic transformations, most notably C-H functionalization.

C-H Functionalization Catalysis

The 8-aminoquinoline moiety has emerged as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. This is due to its ability to form a stable five-membered palladacycle intermediate, which facilitates the activation of otherwise unreactive C-H bonds.

Palladium-catalyzed C(sp³)–H arylation of aliphatic carboxamides derived from 8-aminoquinoline has been demonstrated. nih.gov In some cases, unexpected γ-C–H bond activation has been observed when the β-C–H bond is sterically hindered. nih.gov The use of 8-aminoquinoline as a directing group has also been applied to the C(sp³)–H arylation of amino acid derivatives. nih.gov

Nickel-catalyzed C(sp³)–H arylation using 8-aminoquinoline as a directing group has also been investigated. acs.org Mechanistic studies have shed light on the role of paramagnetic Ni(II) species in the catalytic cycle. acs.org

Furthermore, 8-aminoquinoline-directed C(sp²)–H arylation has been utilized in the synthesis of complex molecules, such as chiral cyclobutane (B1203170) keto acids from myrtenal. nih.gov This strategy allows for the incorporation of a wide variety of aryl and heteroaryl groups. nih.gov

The versatility of this directing group is further highlighted by its use in palladium-catalyzed trifluoromethylthiolation of α-arylacrylamides and aliphatic amides. beilstein-journals.org

The table below provides a summary of representative C-H functionalization reactions using 8-aminoquinoline-derived catalysts.

Reaction TypeMetal CatalystSubstrate TypeKey FeatureReference
C(sp³)–H ArylationPalladiumAliphatic carboxamides, Amino acid derivativesDirecting group enables activation of unreactive C-H bonds nih.gov
C(sp³)–H ArylationNickelAliphatic amidesInvolves paramagnetic Ni(II) intermediates acs.org
C(sp²)–H ArylationPalladiumVinylic amidesSynthesis of complex natural product-like molecules nih.gov
C(sp²)–H TrifluoromethylthiolationPalladiumα-arylacrylamidesIntroduction of SCF₃ group beilstein-journals.org
C(sp³)–H TrifluoromethylthiolationPalladiumAliphatic amidesIntroduction of SCF₃ group beilstein-journals.org

Other Metal-Catalyzed Organic Transformations

Beyond C-H functionalization, metal complexes of 8-aminoquinoline and its derivatives have found application in other catalytic processes.

Copper complexes derived from this compound have shown activity in visible-light photocatalyzed C–H nitration. This highlights the potential of these complexes in photoredox catalysis.

While the primary focus has been on C-H activation, the fundamental coordination chemistry of these complexes suggests their potential in a broader range of catalytic reactions. nih.gov The ability to tune the electronic and steric properties of the ligand framework by modifying the 8-aminoquinoline scaffold provides a platform for the development of new catalysts for various organic transformations.

Schiff Base Derivatives: Advanced Studies and Applications

Synthesis and Structural Characterization of Schiff Bases Derived from 8-Aminoquinoline-7-carbaldehyde

Schiff bases are a class of organic compounds characterized by the azomethine or imine (-C=N-) functional group. nih.govnih.gov They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.gov The aldehyde group of this compound readily undergoes nucleophilic addition-elimination reactions with amines to form these imine linkages, which are crucial for synthesizing metal-chelating ligands.

Monomeric and Bis-Schiff Base Synthesis

The synthesis of Schiff bases from this compound can be tailored to produce either monomeric or more complex bis-Schiff base structures.

Monomeric Schiff bases are synthesized through the condensation of one molecule of this compound with one molecule of a primary amine. A representative example involves the reaction with 2-acetylpyridine (B122185) under basic conditions, highlighting the aldehyde's role in forming imine linkages.

Bis-Schiff bases are larger molecules containing two imine groups. Their synthesis typically involves the reaction of a dicarbonyl compound with two equivalents of an aminoquinoline or, conversely, the reaction of a diamine with two equivalents of a quinoline (B57606) aldehyde. For instance, bis-Schiff bases have been synthesized through the condensation of furan-2,3-dicarbaldehyde (B8475996) with two equivalents of 5-substituted-8-aminoquinoline. researchgate.netresearchgate.net This reaction is often carried out under reflux in a solvent like ethanol (B145695). bendola.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Table 1: Synthesis Parameters for Schiff Bases Derived from Aminoquinolines

Schiff Base Type Reactants Typical Conditions Monitoring
Monomeric 8-Aminoquinoline (B160924) + Aldehyde (e.g., 2-hydroxy naphthaldehyde) Methanol, Reflux for 4 hours at 75°C nih.gov TLC nih.gov
Bis-Schiff Base Furan-2,3-dicarbaldehyde + 2 equivalents of 8-Aminoquinoline Ethanol, Reflux bendola.com TLC, Spectroscopic Analysis nih.govresearchgate.net

The resulting Schiff base products are often crystalline solids that can be purified by recrystallization from a suitable solvent like hot ethanol. bendola.com Their structures are then confirmed using various spectroscopic methods, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry. nih.gov

Conformational Analysis and Isomerism

The carbon-nitrogen double bond (C=N) of the imine group is stereogenic, leading to the possibility of geometrical isomerism (E/Z isomerism). In bis-Schiff bases, where two such bonds exist, multiple isomers are possible.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the conformations and relative stabilities of these isomers. researchgate.net For bis-Schiff bases derived from 5-substituted-8-aminoquinoline and furan-2,3-dicarbaldehyde, four potential geometrical isomers exist: (Z,Z), (E,Z), (Z,E), and (E,E). researchgate.net Theoretical calculations have shown that the (Z,Z) isomer is the most unstable, with a relative instability of 9.20 kcal/mol for the unsubstituted derivative (III-H). researchgate.net The stability of the Z-isomer is noted to increase relative to the E-isomer when the C=N bond is in conjugation with the furan (B31954) ring. researchgate.net

Table 2: Calculated Relative Stability of a Bis-Schiff Base (III-H) Isomer

Isomer Relative Energy (kcal/mol) Stability Ranking
(Z,Z) 9.20 Most Unstable researchgate.net
(E,Z) Not specified Intermediate
(Z,E) Not specified Intermediate
(E,E) Not specified Most Stable (Implied)

Data derived from computational studies on bis-Schiff bases of 8-aminoquinoline derivatives. researchgate.net

Photophysical Properties of Schiff Bases

Schiff bases derived from quinoline are known for their interesting photophysical properties, which are heavily influenced by the molecular structure and environment. These properties are central to their application as fluorescent sensors and in optical materials.

Chelation-Enhanced Fluorescence (CHEF) and Quenching Mechanisms

Many 8-aminoquinoline Schiff base derivatives exhibit very low native fluorescence. researchgate.net This is often due to a process called photoinduced electron transfer (PET), where, upon excitation, an electron is transferred from the lone pair of the imine nitrogen to the aromatic quinoline ring system, providing a non-radiative pathway for the excited state to relax. researchgate.net This process effectively "quenches" the fluorescence.

However, upon chelation with certain metal ions, such as Zn²⁺, the fluorescence intensity can increase dramatically. researchgate.net This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). The binding of the metal ion to the imine nitrogen and a nearby donor atom (like a hydroxyl oxygen) engages the nitrogen's lone pair of electrons. researchgate.net This coordination reduces the electron density on the imine nitrogen, inhibiting the PET process and thus blocking the non-radiative decay pathway. researchgate.net As a result, the molecule is forced to relax through radiative emission, leading to a significant enhancement of fluorescence. researchgate.net This "on-off" switching capability makes these compounds effective fluorescent probes for detecting specific metal ions. researchgate.netnih.gov

Internal Charge Transfer (ICT) Phenomena

Internal Charge Transfer (ICT) is another crucial photophysical process that governs the fluorescence properties of these molecules. nih.gov ICT refers to the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In 8-aminoquinoline Schiff bases, the aminoquinoline moiety can act as part of the donor-acceptor system.

The extent of ICT can be influenced by factors such as solvent polarity and the presence of substituents on the aromatic rings. This charge redistribution in the excited state leads to a large excited-state dipole moment and can cause a significant shift in the fluorescence emission wavelength (a Stokes shift). The ICT mechanism is considered one of the key signaling pathways for the fluorescence sensing applications of 8-aminoquinoline derivatives. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for technologies like telecommunications, optical computing, and dynamic image processing. researchgate.netnih.gov Organic compounds, particularly those with extensive π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials.

Schiff bases derived from 8-aminoquinoline have been investigated for their NLO properties. nih.govresearchgate.net The key metrics for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β). researchgate.net Theoretical calculations using DFT have shown that bis-Schiff bases derived from 8-aminoquinoline derivatives possess significant NLO properties. researchgate.net Notably, these compounds were found to have total first hyperpolarizability (β_total) values larger than that of urea (B33335), a standard reference material used in NLO studies. researchgate.net The presence of strong electron-donating or electron-withdrawing groups on the quinoline ring can further enhance these properties, making III-NO₂ the most effective NLO material among the studied compounds in one report. researchgate.net

Table 3: Calculated NLO Properties for a Bis-Schiff Base (III-NO₂) Derivative

Property Calculated Value (a.u.) Comparison
Average Polarizability (α_ave) 42.17 x 10⁻²⁴ esu -
Total Hyperpolarizability (β_total) 102.34 x 10⁻³¹ esu Larger than urea standard researchgate.net

Data derived from DFT computational study. researchgate.net

Metal-Schiff Base Complexation Research

The complexation of Schiff bases derived from this compound with various metal ions is a subject of scientific inquiry, driven by the potential applications of the resulting complexes in sensing, catalysis, and materials science. The strategic placement of the imine group, alongside the nitrogen atom of the quinoline ring and the amino group, creates a multidentate ligand environment capable of coordinating with metal ions.

Selective Coordination with Target Metal Ions (e.g., Zn²⁺, Hg²⁺)

The development of Schiff base chemosensors for the selective detection of specific metal ions is a significant area of research. While extensive studies exist for Schiff bases derived from 8-aminoquinoline (where the amino group is reacted), specific data on the complexation of this compound-derived Schiff bases with zinc (Zn²⁺) and mercury (Hg²⁺) ions are less prevalent in publicly available literature.

However, the general principles of selective coordination can be inferred from related quinoline-based Schiff base systems. The selectivity of these ligands for ions like Zn²⁺ and Hg²⁺ is often governed by factors such as the Hard and Soft Acids and Bases (HSAB) principle, the geometry of the coordination sphere, and the electronic effects of the substituents. For instance, Schiff bases derived from the condensation of quinoline-2-carbaldehyde have been shown to act as "turn-on" fluorescent chemosensors for both Zn²⁺ and Hg²⁺. researchgate.net The coordination of the metal ion to the nitrogen atoms of the quinoline and the imine group restricts C=N isomerization and can induce photophysical effects like chelation-enhanced fluorescence (CHEF), leading to a detectable signal. researchgate.netacs.org

In one study, a Schiff base derived from quinoline-2-carbaldehyde demonstrated the ability to distinguish between Zn²⁺ and Hg²⁺, forming 1:1 ligand-to-metal complexes with detection limits in the 10⁻⁸ M range. researchgate.net This high sensitivity and selectivity underscore the potential of the quinoline Schiff base framework for developing effective metal ion sensors.

Interactive Data Table: Representative Metal Ion Sensing by Quinoline Schiff Bases

Ligand PrecursorTarget Ion(s)Detection LimitStoichiometry (Ligand:Metal)Sensing Mechanism
Quinoline-2-carbaldehydeZn²⁺, Hg²⁺~10⁻⁸ M1:1CHEF / ICT
8-AminoquinolineZn²⁺2.56 x 10⁻⁷ M1:1Turn-on Fluorescence
8-AminoquinolineHg²⁺Not Specified2:1Fluorescence Quenching

Note: This table includes data from related quinoline Schiff bases to illustrate typical performance, due to the scarcity of specific data for this compound derivatives.

Supramolecular Interactions in Schiff Base Complexes

In complexes derived from 8-aminoquinoline, for example, the crystal packing often features N-H∙∙∙N hydrogen bonds and weak C-H∙∙∙N interactions. researchgate.net Furthermore, π-π stacking interactions between the aromatic quinoline rings are common, contributing to the stability and electronic properties of the supramolecular assembly. google.comresearchgate.net A zinc complex involving a Schiff base of 8-aminoquinoline and salicylaldehyde (B1680747) was found to form a three-dimensional supramolecular structure specifically through the interplay of hydrogen bonding and π-π aromatic ring stacking. google.com

These interactions are crucial as they can influence the material's properties, such as its solubility, thermal stability, and photophysical behavior. The self-assembly process, guided by these non-covalent bonds, is a key strategy in designing novel materials with specific functions. mdpi.com While direct crystallographic studies on Schiff base complexes of this compound are not widely reported, it is anticipated that they would exhibit similar rich supramolecular chemistry, driven by the hydrogen bond-donating amino group and the extensive π-system of the quinoline core.

Chemosensor and Fluorescent Probe Development

Principles of Chemosensor Design Utilizing 8-Aminoquinoline-7-carbaldehyde Derivatives

The design of chemosensors based on this compound hinges on the integration of a recognition unit (receptor) and a signaling unit (fluorophore) into a single molecule. The 8-aminoquinoline (B160924) framework itself can act as both a fluorophore and part of the ion-binding site. The aldehyde group at the 7-position and the amino group at the 8-position provide convenient handles for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties.

The versatility of the this compound scaffold lies in the ability to modify its structure to achieve selective binding and distinct signaling upon interaction with a target analyte. The aldehyde group is particularly useful as it allows for the straightforward synthesis of Schiff base derivatives through condensation reactions with various amines or hydrazines. This enables the introduction of different recognition moieties, thereby fine-tuning the sensor's affinity and selectivity for specific metal ions. researchgate.netarkat-usa.org

The development of these sensors leverages several key photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): Many 8-aminoquinoline derivatives exhibit weak fluorescence in their free form. Upon chelation with a metal ion, a rigid complex is formed, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity (a "turn-on" response). mdpi.comnih.gov

Intramolecular Charge Transfer (ICT): The 8-aminoquinoline system can be designed to have electron-donating and electron-accepting groups. Upon excitation, an intramolecular charge transfer can occur. The binding of an ion can modulate the efficiency of this process, leading to a change in the fluorescence emission wavelength or intensity. mdpi.comnih.gov Introducing various carboxamide groups, for example, can enhance the ICT process. researchgate.net

Photoinduced Electron Transfer (PET): In some designs, a PET process from a donor part of the molecule (like the amino group) to the excited fluorophore (the quinoline (B57606) ring) quenches the fluorescence. When a metal ion binds to the donor, it lowers its energy level, inhibiting the PET process and causing a "turn-on" fluorescence response. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of proton-donating and accepting groups can lead to ESIPT. The binding of a metal ion can disrupt the hydrogen bonding network, affecting the ESIPT process and resulting in a detectable change in the fluorescence signal. mdpi.comresearchgate.net

By strategically combining these mechanisms and modifying the receptor unit, researchers can develop highly sensitive and selective probes. For instance, introducing carboxamide groups into the 8-aminoquinoline structure to create 8-amidoquinoline derivatives has been a successful strategy to improve water solubility and cell membrane permeability, which is crucial for biological applications. arkat-usa.orgmdpi.comnih.gov

Selective Detection of Metal Ions

Derivatives of this compound have been extensively explored for the selective detection of a variety of metal ions that play crucial roles in biological systems and environmental monitoring.

Zinc (Zn²⁺) is an essential trace element involved in numerous physiological processes, and its dysregulation is linked to several diseases. Consequently, the development of fluorescent probes for Zn²⁺ has been a major focus. Derivatives of 8-aminoquinoline are among the most effective fluorogenic chelators for Zn²⁺. mdpi.comhkbu.edu.hk The introduction of an amide group to form 8-amidoquinoline derivatives has proven to be a particularly effective strategy. arkat-usa.orgnih.gov These sensors often operate via a CHEF mechanism, where the binding of Zn²⁺ restricts the rotation of the molecule and enhances fluorescence. mdpi.com For example, a Schiff base probe formed from an 8-aminoquinoline derivative and 4-(diethylamino)salicylaldehyde (B93021) was developed for Zn²⁺ detection. researchgate.net Many of these probes demonstrate high selectivity for Zn²⁺ over other biologically relevant cations and have been successfully used for bioimaging. mdpi.com

Table 1: Performance of Selected 8-Aminoquinoline-Based Fluorescent Probes for Zinc(II) Detection

Probe Name/Derivative Signaling Mechanism Detection Limit (LOD) Quantum Yield (Φ) Change Reference
HAQT CHEF, ICT 2.56 x 10⁻⁷ M Not specified researchgate.netmdpi.com
L1 CHEF, ICT, Deprotonation Not specified to 0.138 mdpi.com
Probe 7 Ratiometric 25 ± 5 nM 0.16 to 0.22 mdpi.com
Probe 6 Ratiometric Not specified 0.26 to 0.56 mdpi.com

Mercury (Hg²⁺) is a highly toxic heavy metal that poses significant threats to human health and the environment. The development of selective chemosensors for its detection is of great importance. Schiff base derivatives of 8-aminoquinoline have shown promise for this application. A notable example is a "turn-off" sensor created by combining 8-aminoquinoline with thiophene-2-carboxaldehyde. This probe exhibits high selectivity and sensitivity for Hg²⁺ through fluorescence quenching. researchgate.net Another approach involves using an 8-hydroxyquinoline (B1678124) moiety, a close structural relative, incorporated into a rhodamine platform. This sensor, RHOQ, showed a massive 550-fold fluorescence enhancement upon binding Hg²⁺, with a low detection limit of 96.7 nM, and was successfully used for imaging Hg²⁺ in living cells. nih.govrsc.org

The versatility of the 8-aminoquinoline scaffold extends to the detection of other important metal ions.

Cadmium(II) Ion: Cadmium (Cd²⁺) is another toxic heavy metal. Some 8-aminoquinoline derivatives designed for Zn²⁺ sensing also show a response to Cd²⁺, although often with less sensitivity. mdpi.comresearchgate.net In some cases, the solvent system can be tuned to selectively detect either Zn²⁺ or Cd²⁺. For instance, an 8-aminoquinoline derivative containing a glycine (B1666218) pendant exhibits a selective response to Zn²⁺ in an aqueous buffer, but to both Zn²⁺ and Cd²⁺ in ethanol (B145695). researchgate.net

Aluminum(III) Ion: Aluminum (Al³⁺) has been linked to neurotoxicity. Schiff-base derivatives of the related 8-hydroxyquinoline-carbaldehyde have been reported to be selective fluorescent chemosensors for Al³⁺ under weakly acidic conditions, with detection limits reaching below 10⁻⁷ M. scispace.com

Copper(II) Ion: While often acting as a fluorescence quencher and an interfering ion in Zn²⁺ sensing, specific probes for copper (Cu²⁺) have also been developed based on the 8-aminoquinoline framework. arkat-usa.org

Bioimaging Applications of Fluorescent Probes

A key advantage of fluorescent probes derived from this compound is their applicability in biological imaging. To be effective for imaging in living cells, a probe must possess several key features: good water solubility, cell membrane permeability, low cytotoxicity, and high selectivity for the target ion in a complex biological environment. nih.gov

Researchers have successfully designed 8-aminoquinoline-based probes that meet these criteria. The introduction of carboxamide groups or other hydrophilic moieties has been shown to improve water solubility and biocompatibility. mdpi.comnih.gov These probes have been effectively used to visualize fluctuations in intracellular Zn²⁺ levels, which is crucial for understanding its role in cellular signaling and disease. For example, the probe TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline), an early 8-aminoquinoline derivative, has been widely used to stain and recognize Zn²⁺ in biological samples. mdpi.com More recent derivatives have been engineered for improved properties and have been applied to image Zn²⁺ in various cell lines and even in zebrafish larvae. mdpi.comukm.my

Similarly, probes for toxic ions like Hg²⁺ have been applied in cellular imaging to monitor its uptake and distribution, providing valuable insights into its toxicology. The successful application of the RHOQ probe for detecting Hg²⁺ in living cells highlights the potential of this class of compounds for live-cell imaging. nih.govrsc.org Furthermore, an 8-aminoquinoline fluorescent moiety has been incorporated into a probe designed to detect leucine (B10760876) aminopeptidase (B13392206) in HepG2 cells, showcasing the platform's adaptability for targeting specific biological molecules. nih.gov

Intracellular and Extracellular Sensing

The ability to detect and quantify ions and small molecules both inside and outside of cells is crucial for understanding complex biological processes. Derivatives of 8-aminoquinoline have been extensively developed as fluorescent probes for this purpose, with a significant focus on sensing metal ions like zinc (Zn²⁺). nih.goviaea.org

Fluorescent sensors based on the 8-aminoquinoline framework are popular tools for studying the distribution of Zn²⁺ ions at both extracellular and intracellular levels. nih.govmdpi.com The mechanism of these probes often relies on a process known as chelation-enhanced fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline ring is often quenched. Upon binding to a target ion, a stable complex is formed, which restricts intramolecular rotation and inhibits photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity—a "turn-on" response.

For effective intracellular sensing, the probe's design must ensure it can cross the cell membrane. nih.gov Researchers have addressed this by introducing various functional groups to the 8-aminoquinoline core to improve water solubility and cell membrane permeability. nih.gov For instance, the introduction of carboxamide groups to create 8-amidoquinoline derivatives has been a successful strategy to enhance biocompatibility and facilitate intracellular applications. nih.gov These modifications allow the probes to be used in living cells to visualize the flux and distribution of target analytes in real-time.

Amide derivatives of 8-aminoquinoline have been evaluated for fluorescence sensing of various metal ions. One study demonstrated that a glycine-appended 8-aminoquinoline derivative exhibits selective fluorescence enhancement with Zn²⁺ in aqueous buffer solutions. iaea.org This turn-on signal is a result of the binding promoted by the deprotonation of the amide proton. iaea.org The versatility of these probes is further shown by their ability to detect both Zn²⁺ and Cd²⁺ in ethanol solutions, where they form one-dimensional coordination polymers. iaea.org

Application in Cellular Assays (e.g., HepG2 Cells, Caco2 Cell Permeability)

Cellular assays are fundamental tools for evaluating the biological activity and permeability of chemical compounds. Cell lines such as the human liver cancer cell line (HepG2) and the human colon adenocarcinoma cell line (Caco-2) are standard models used for these assessments.

The Caco-2 cell line is particularly valuable as an in vitro model to predict human intestinal absorption of compounds. nih.gov When cultured, these cells differentiate into a monolayer with tight junctions, mimicking the intestinal epithelial barrier. A susceptible sensor using an amidoquinoline as a recognition element for glucosamine (B1671600) in living Caco-2 cells has been reported, demonstrating a 14-fold enhancement in fluorescence quantum yield. nih.gov This highlights the utility of the 8-aminoquinoline scaffold in developing probes for specific biomolecules within a cellular context.

HepG2 cells are widely used in toxicological studies and for investigating the metabolism and efficacy of compounds, particularly those targeting the liver. Leucine aminopeptidase (LAP) is an enzyme that is overexpressed in certain cancer cells, including HepG2. mdpi.comnih.gov A fluorescent probe based on an 8-aminoquinoline moiety was specifically designed to detect LAP activity in HepG2 cells. mdpi.com This probe was modified with L-leucine as the recognition site for the enzyme and a galactose unit to target the probe to liver cells. mdpi.com Such applications demonstrate the sophisticated design of 8-aminoquinoline-based probes for targeted cellular assays. mdpi.com

The table below summarizes examples of cellular assays utilizing probes derived from the 8-aminoquinoline scaffold.

Probe TypeTarget AnalyteCell LinePurpose of AssayFinding
Amidoquinoline-based sensorGlucosamineCaco-2Detection of a specific biomolecule14-fold enhancement in fluorescence quantum yield upon binding. nih.gov
8-Aminoquinoline-L-leucine-galactose conjugateLeucine Aminopeptidase (LAP)HepG2Detection of enzyme activity in liver cancer cellsSuccessful detection of LAP activity, demonstrating targeting and specific recognition. mdpi.com

Probes for Specific Biomolecules (e.g., Leucine Aminopeptidase)

Beyond metal ion sensing, the 8-aminoquinoline framework can be adapted to create probes for specific and biologically significant biomolecules. Leucine aminopeptidase (LAP) is a key protease involved in various physiological and pathological processes, including cancer cell proliferation, invasion, and angiogenesis. mdpi.comnih.gov Its overexpression in several types of tumors makes it an important biomarker for cancer diagnosis and prognosis. mdpi.comrsc.orgbohrium.com

Developing fluorescent probes that can selectively detect LAP activity in living systems is of great interest for early disease diagnosis. bohrium.comnih.gov The design of such probes typically involves conjugating the fluorophore (the 8-aminoquinoline core) with a recognition moiety that the target enzyme can selectively cleave. bohrium.com For LAP, the L-leucine amino acid is the specific recognition site. mdpi.comrsc.org

A notable example is a fluorescent sensor developed specifically for detecting LAP in HepG2 cells. mdpi.com This probe ingeniously combines three key components:

An 8-aminoquinoline moiety as the fluorescent reporter.

An L-leucine group as the specific substrate for LAP.

A galactose unit for actively targeting the probe to liver cancer cells, which express asialoglycoprotein receptors that recognize galactose. mdpi.com

In the presence of LAP, the enzyme cleaves the leucine residue, triggering a change in the fluorescence signal of the 8-aminoquinoline core, thus indicating the enzyme's activity. mdpi.com This multi-component design strategy allows for highly selective and targeted detection of the biomolecule in a complex biological environment like living cells. mdpi.com

Biological and Medicinal Chemistry Investigations

Anti-Cancer Research

Derivatives of 8-aminoquinoline (B160924) have been a focal point of anti-cancer research, with studies exploring their mechanisms of action and efficacy against various cancer cell lines.

Interactions with Cellular DNA

8-Aminoquinoline-7-carbaldehyde has been demonstrated to interact directly with cellular DNA. Studies indicate that the compound binds to DNA, an interaction that is a critical step in its mode of action against cancer cells. biosynth.com This binding can lead to significant structural changes in the DNA, such as the induction of breaks, which can trigger cellular repair mechanisms or, if the damage is too extensive, lead to cell death. biosynth.com

Mechanisms of Cell Death Induction (e.g., Reactive Oxygen Species Generation)

A key mechanism by which this compound induces cell death is through the generation of reactive oxygen species (ROS). biosynth.com The production of ROS creates a state of oxidative stress within the cancer cells. This elevated oxidative stress can damage various cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis, or programmed cell death. biosynth.comnih.gov For instance, copper complexes of 8-aminoquinoline derivatives have been shown to cause apoptotic cell death in breast cancer cells. nih.gov

Inhibition of Cellular Processes (e.g., DNA Replication, Transcription)

The interaction of this compound with DNA also leads to the inhibition of crucial cellular processes. It has been shown to interfere with DNA replication and transcription. biosynth.com By competing for coordination sites on the DNA molecule, the compound can prevent the enzymes responsible for these processes from functioning correctly, thereby halting the cell cycle and preventing the proliferation of cancer cells. biosynth.com

Cytotoxicity Studies against Cancer Cell Lines (e.g., Colorectal Carcinoma, Dalton’s Lymphoma Ascites Cells)

The cytotoxic effects of this compound and its derivatives have been evaluated against several cancer cell lines. The parent compound has been shown to bind to colorectal carcinoma cells and induce cell death. biosynth.com Furthermore, metal complexes derived from 8-aminoquinoline have demonstrated notable cytotoxicity. For example, zinc complexes have been tested against Dalton’s Lymphoma Ascites (DLA) cells, showing potential as anticancer agents. acs.orgresearchgate.net Similarly, copper complexes of 8-aminoquinoline derivatives have shown efficacy against breast cancer cell lines. nih.gov

Cytotoxicity of 8-Aminoquinoline Derivatives

Compound/DerivativeCancer Cell LineObserved EffectReference
This compoundColorectal CarcinomaBinds to cells and causes cell death biosynth.com
Zinc complexes of 8-aminoquinolineDalton’s Lymphoma Ascites (DLA) cellsCytotoxic effects observed acs.orgresearchgate.net
Copper (II) complexes of 8-aminoquinoline hydrazoneMalignant melanoma (A-375) and lung (A-549) cancer cellsHigher activity than the free ligand nih.gov
8-aminoquinoline-naphthyl copper complexMCF-7 and MDA-MB-231 (Breast cancer)Inhibited cell growth with IC50 values of 2.54 ± 0.69 μM and 3.31 ± 0.06 μM, respectively nih.gov

Antimicrobial Studies

In addition to its anti-cancer potential, this compound and its derivatives have been investigated for their antimicrobial properties.

Antibacterial Activity (Gram-Positive and Gram-Negative)

Research has shown that derivatives of 8-aminoquinoline exhibit significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies on 8-amino-7-(aryl/hetaryl)fluoroquinolones, for example, have demonstrated their effectiveness against bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus agalactiae (Gram-positive), as well as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium (Gram-negative). researchgate.netnih.gov The mechanism of antibacterial action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.

Antibacterial Activity of this compound

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Staphylococcus aureusPositive15
Escherichia coliNegative20
Pseudomonas aeruginosaNegative25

Antifungal Activity, Including Photodynamic Therapy

The antifungal potential of the quinoline (B57606) scaffold is a subject of significant research interest, with various derivatives demonstrating notable activity. researchgate.netscispace.commdpi.com While specific studies on the intrinsic antifungal properties of this compound are not extensively documented in the reviewed literature, research into its derivatives and related compounds provides significant insights. The aldehyde group at the 7-position is a key functional group, enabling conjugation with amines to form carboxamides, a structural motif present in some antifungal agents.

A particularly innovative application is the use of 8-aminoquinoline (8-AMQ), the parent molecule of this compound, in the development of metal complexes for antifungal photodynamic therapy (APDT). nih.gov APDT is an emerging therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to microbial cells. nih.govnih.gov

In a recent study, two zinc-based complexes incorporating 8-aminoquinoline, [Zn{(8-AMQ)(dca)}₂] (dca = dicyanamide) and [Zn{(8-AMQ)(TCM)}₂] (TCM = tricyanomethane), were synthesized and evaluated. nih.govacs.org The findings revealed that the zinc complexes demonstrated significant photodynamic activity against the common fungal pathogen Candida albicans. nih.govacs.orgresearchgate.net This line of research highlights a pressing need to address antimicrobial resistance and explore novel treatment modalities like APDT. nih.govresearchgate.net The study represents a key development in exploring the utility of 8-aminoquinoline derivatives beyond their traditional applications. nih.gov

Antimalarial Relevance of the 8-Aminoquinoline Class

The 8-aminoquinoline class of compounds is historically significant in the fight against malaria. This class is unique in its ability to target the exoerythrocytic (liver) stages of the Plasmodium parasite, including the dormant hypnozoites of P. vivax and P. ovale, which are responsible for disease relapse. Primaquine (B1584692), a well-known derivative, is a cornerstone for the radical cure of these relapsing malarias. The mechanism of action for 8-aminoquinolines is not yet fully elucidated but is believed to be multifaceted. It is generally accepted that these compounds are prodrugs, requiring metabolic activation to exert their antimalarial effect. The mechanism is thought to involve the generation of reactive metabolites that induce oxidative stress and interfere with critical parasite functions.

A primary hypothesis for the antimalarial action of the 8-aminoquinoline class is their ability to disrupt the parasite's mitochondrial function. chemspider.com These compounds are thought to interfere with the mitochondrial electron transport chain, a critical pathway for energy production. chemspider.com This interference leads to the generation of reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components, ultimately leading to parasite death. chemspider.com

Furthermore, there is evidence to suggest that 8-aminoquinolines can interfere with the parasite's nucleic acids. Studies have shown that these compounds can bind to DNA, potentially disrupting processes like replication and transcription, which are vital for the parasite's survival and propagation. mdpi.com The mechanism of action is often attributed to the interaction with biological macromolecules, where the amino group can form hydrogen bonds and other functional groups, like the aldehyde in this compound, can participate in covalent bonding, enhancing efficacy.

Molecular Modeling and Docking Studies for Biological Targets

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as an 8-aminoquinoline derivative, and its biological target at the molecular level. These studies are crucial for understanding the mechanism of action and for the rational design of new, more potent drugs.

For the 8-aminoquinoline class, docking studies have been employed to investigate interactions with various biological targets, including proteins and DNA. mdpi.comresearchgate.netresearchgate.netresearchgate.net While specific docking studies for this compound were not detailed in the available literature, research on closely related Schiff base derivatives provides valuable insights into the binding modes of this structural family.

The interaction of quinoline derivatives with DNA is a key area of investigation for their therapeutic effects. Molecular docking and spectroscopic studies on Schiff bases derived from 8-aminoquinoline have shown that these compounds can effectively bind to calf thymus DNA (CT-DNA). mdpi.comresearchgate.net The primary mode of interaction is often found to be intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. mdpi.com

These computational studies have identified that the complexes can fit into the minor groove of the DNA target, facilitated by hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov For example, nickel(II) and zinc(II) complexes of Schiff bases derived from the condensation of salicylaldehyde (B1680747) with 8-aminoquinoline showed strong DNA-binding activities, with favorable negative binding energies confirming a stable interaction. mdpi.com

The biological activity of 8-aminoquinolines is also mediated by their interactions with various proteins. oulu.fi Docking studies have been utilized to explore the binding of these compounds to protein targets, such as human serum albumin (HSA) and specific enzymes. nih.gov

For instance, copper(II) complexes with Schiff base ligands derived from quinoline-8-carbaldehyde were shown to bind effectively to HSA, primarily through hydrophobic interactions within specific sub-domains of the protein. nih.gov Such studies are critical for understanding the pharmacokinetics of a drug candidate. Furthermore, docking simulations of 8-aminoquinoline derivatives against various receptor proteins help in elucidating potential mechanisms of action and in identifying key amino acid residues involved in the binding, which is essential for structure-based drug design. researchgate.netembl.de

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the 8-aminoquinoline class, extensive SAR studies have been conducted, primarily in the context of their antimalarial properties.

It is widely accepted that the 8-aminoquinoline core is essential, but modifications at various positions on the quinoline ring and the amino side chain significantly impact efficacy and toxicity. The mechanism of action is not fully established, making any SAR analysis somewhat speculative, but several key observations have been made. acs.org

Key SAR findings for the 8-aminoquinoline class include:

Quinoline Nucleus: The quinoline ring system is considered crucial, although some research suggests that other bicyclic aromatic systems might retain some activity.

Position 6: The presence of a methoxy (B1213986) group at the 6-position, as seen in primaquine, is known to enhance antimalarial activity.

Position 7: The introduction of substituent groups at the 7-position of the quinoline ring, the position of the carbaldehyde group in the subject compound, generally leads to a loss of activity in the context of antimalarial efficacy.

Side Chain: The nature of the alkylamino side chain at the 8-position is critical for activity. The length and branching of this chain influence both the potency and the pharmacokinetic properties of the compound.

These SAR insights are vital for guiding the synthesis of new derivatives with improved therapeutic profiles.

Compound Reference Table

Compound NameParent ClassKey Structural Features
This compound8-AminoquinolineQuinoline core, Amino group at C8, Carbaldehyde group at C7
Primaquine8-Aminoquinoline6-methoxy substituted quinoline core, Alkylamino side chain at C8
[Zn{(8-AMQ)(dca)}₂]Metal ComplexZinc center, 8-Aminoquinoline ligand, Dicyanamide anion
[Zn{(8-AMQ)(TCM)}₂]Metal ComplexZinc center, 8-Aminoquinoline ligand, Tricyanomethane anion
5–bromo–N–(8–quinolyl)salicylaldimineSchiff Base8-Aminoquinoline condensed with 5-bromosalicylaldehyde
3,5–dibromo–N–(8–quinolyl)salicylaldimineSchiff Base8-Aminoquinoline condensed with 3,5-dibromosalicylaldehyde
(E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoateSchiff BaseQuinoline-8-carbaldehyde condensed with 4-aminobenzoic acid methyl ester

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study 8-aminoquinoline (B160924) derivatives to predict their geometry, electronic structure, and reactivity. researchgate.netresearchgate.netnih.govnih.govchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. nih.govnih.gov For derivatives of 8-aminoquinoline, the HOMO is often localized on the amino group, while the LUMO is concentrated near the quinoline (B57606) ring and any electron-withdrawing substituents. nih.gov This distribution indicates a potential for intramolecular charge transfer (ICT), which is significant for their application in fluorescent probes and optoelectronic materials. nih.govnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For instance, in bis-Schiff bases derived from 8-aminoquinoline, the calculated HOMO-LUMO energy gaps are in the range of 3.82 to 4.08 eV, indicating their potential biological activity. nih.gov

Fukui Function: The Fukui function is a reactivity descriptor that identifies the most electrophilic and nucleophilic sites in a molecule. This analysis is crucial for predicting the regioselectivity of chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. nih.govchemrxiv.orgresearchgate.net In MEP maps of 8-aminoquinoline derivatives, the regions around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group are typically characterized by negative electrostatic potential (red and yellow colors), indicating their susceptibility to electrophilic attack. Conversely, the regions around the amino group's hydrogen atoms show a positive electrostatic potential (blue color), making them favorable sites for nucleophilic attack. chemrxiv.orgmdpi.com This information is vital for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org

Spectroscopic Property Predictions and Simulations

Theoretical calculations are frequently used to predict and interpret spectroscopic data, including UV-Vis, IR, and NMR spectra. nih.govnih.govchemrxiv.org DFT and its time-dependent extension (TD-DFT) can accurately simulate the electronic absorption spectra of 8-aminoquinoline derivatives. dntb.gov.uaeurjchem.com For example, calculations on spirobifluorene hybrids derived from 8-aminoquinoline-7-carbaldehyde predict UV-Vis absorptions in the range of 351–375 nm, which aligns with experimental observations. dntb.gov.ua These simulations help in understanding the electronic transitions responsible for the observed absorption and emission properties.

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Similarly, NMR chemical shifts can be predicted to support the structural elucidation of newly synthesized compounds. acs.org

Mechanistic Insights from Theoretical Studies

Theoretical studies provide valuable insights into reaction mechanisms that are often difficult to probe experimentally.

Computational studies have been employed to understand the formylation of quinoline derivatives, explaining the observed regioselectivity. mdpi.com For instance, in the Reimer-Tiemann reaction of 8-hydroxyquinoline (B1678124), theoretical calculations can help rationalize why formylation occurs at specific positions on the quinoline ring. mdpi.com By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined.

Furthermore, theoretical models have been used to investigate the mechanism of action of 8-aminoquinoline derivatives. For example, in the context of their use as fluorescent probes, computational studies can elucidate the changes in electronic structure upon metal ion binding, which leads to the observed fluorescence response. nih.govmdpi.com

Supramolecular Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Reduced Density Gradient: These computational tools are used to analyze and visualize weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial in supramolecular chemistry. acs.org For zinc complexes of 8-aminoquinoline, QTAIM and NCI analyses have revealed the nature and strength of the interactions stabilizing the crystal structure, including N···Zn and H···N interactions. acs.org This understanding is essential for the rational design of new materials with desired supramolecular architectures. Hirshfeld surface analysis is another technique used to explore and quantify these intermolecular contacts. researchgate.netresearchgate.net

Electrochemical Properties and Applications

Redox Behavior and Cyclic Voltammetry

The redox behavior of 8-Aminoquinoline-7-carbaldehyde is influenced by the electron-donating amino group and the electron-withdrawing aldehyde group on the quinoline (B57606) core. While specific cyclic voltammetry studies on this compound are not extensively detailed in the provided research, the electrochemical properties of the parent compound, 8-aminoquinoline (B160924) (8AQ), have been investigated. Studies on 8AQ reveal that its oxidation pathway is highly dependent on the pH of the solution, while the reduction mechanism appears to be consistent across different pH values. charge-transfer.plchemrxiv.org For 8AQ, oxidation pathways at varying pH levels have been identified through a combination of spectroelectrochemical measurements and quantum chemical calculations. charge-transfer.pl It is also noted that some oxidation peaks observed in studies of aminoquinolines may be artifacts resulting from adsorption of the analyte onto the electrode surface. charge-transfer.pl

Cyclic voltammetry (CV) is a key technique for investigating such redox processes. electrochemsci.org In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. electrochemsci.org The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical reactions. For related quinoline derivatives, CV studies have been successfully employed to understand their interaction with biological molecules like DNA and to characterize their redox properties. electrochemsci.org For instance, the interaction of 2-hydroxyquinoline-3-carbaldehyde (B113261) oxime with DNA was studied using cyclic voltammetry, showing changes in the current upon binding. electrochemsci.org

The redox-active nature of the 8-aminoquinoline scaffold is also harnessed in catalysis. For example, copper-catalyzed electrochemical C(sp²)–H bromination of an 8-aminoquinoline amide occurs at the C5 position of the quinoline ring. beilstein-journals.org This highlights the ability of the 8-aminoquinoline moiety to participate in electrochemical transformations.

Structure-Electrochemistry Correlations

The electrochemical properties of quinoline derivatives are strongly correlated with their chemical structure, particularly the nature and position of substituents on the quinoline ring. researchgate.netmdpi.com The presence of electron-donating or electron-withdrawing groups can significantly alter the oxidation and reduction potentials.

For instance, a study on various quinolinecarbaldehydes, such as 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde, demonstrated a strong correlation between their structure and their redox potentials. researchgate.netmdpi.com The presence of a methyl group was found to facilitate oxidation, while the reduction potential of methylated compounds became more negative compared to their non-methylated counterparts. researchgate.netmdpi.com

The following table summarizes the expected influence of substituents on the electrochemical properties of a quinoline core, based on findings for related compounds.

Substituent GroupPositionElectronic EffectExpected Impact on Oxidation PotentialExpected Impact on Reduction Potential
Amino (-NH₂)C8Electron-donatingDecrease (easier to oxidize)Increase (harder to reduce)
Carbaldehyde (-CHO)C7Electron-withdrawingIncrease (harder to oxidize)Decrease (easier to reduce)
Hydroxyl (-OH)C8Electron-donatingDecrease (easier to oxidize)Increase (harder to reduce)
Methyl (-CH₃)-Electron-donatingDecrease (easier to oxidize)Increase (harder to reduce)

This table is illustrative and based on general principles and data from related quinoline compounds. researchgate.netmdpi.com

Potential Applications in Electroanalytical Chemistry

The structural features of this compound make it a promising candidate for applications in electroanalytical chemistry. The aldehyde group is reactive and can undergo condensation reactions with amines or hydrazines to form Schiff bases. This reactivity allows for the straightforward synthesis of more complex molecules that can act as selective ligands or chemosensors for metal ions.

8-Aminoquinolines are known to be effective ionophores, particularly for transition metal ions such as Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺. arkat-usa.org The development of chemosensors based on these motifs is an active area of research for applications in environmental monitoring and biology. arkat-usa.org By designing molecules where the binding of a metal ion to the 8-aminoquinoline moiety causes a measurable change in an electrochemical signal, sensitive and selective analytical methods can be developed.

Furthermore, the ability of 8-aminoquinoline derivatives to form redox-active metal complexes is well-documented. researchgate.netacs.org These complexes can have unique electrochemical signatures that can be exploited for analytical purposes. For example, dinuclear Ruthenium(II) complexes with ligands derived from this compound have been synthesized and their redox behavior studied. acs.org The modification of electrodes with such compounds or their derivatives, for example by incorporating them into a carbon paste electrode or forming a film on a glassy carbon electrode, could lead to the development of novel electrochemical sensors. electrochemsci.orgresearchgate.net The use of graphene oxide modified with 8-aminoquinoline has also been explored, indicating the potential for creating advanced sensor materials. scispace.com

Emerging Research Directions and Future Perspectives

Advanced Synthetic Strategies for Complex 8-Aminoquinoline-7-carbaldehyde Derivatives

The development of sophisticated synthetic methodologies is crucial for accessing a wider range of this compound derivatives with tailored properties. Current research focuses on enhancing efficiency, scalability, and the ability to introduce diverse functional groups.

One prominent strategy involves the microwave-assisted Buchwald-Hartwig N-arylation. This palladium-catalyzed reaction allows for the efficient introduction of various sidechains to the amino group of the quinoline (B57606) ring. However, a key challenge lies in the potential for the product to chelate with the palladium catalyst, thereby inhibiting the reaction. Overcoming this limitation is a key area of ongoing research. Another important method is the Riley oxidation, which is used to convert 8-aminoquinaldine (B105178) precursors into the desired this compound.

Researchers are also exploring alternative synthetic routes to overcome the limitations of current methods. For instance, a multi-step synthesis starting from the nitration of quinoline, followed by reduction and formylation, is a common approach. However, this can lead to the formation of undesired regioisomers. The Doebner-von Miller reaction offers another pathway to construct the quinoline ring system, though it can suffer from low yields for certain target molecules. The development of more selective and high-yielding synthetic protocols remains a significant goal.

Synthetic Strategy Description Advantages Challenges
Microwave-Assisted N-Arylation Palladium-catalyzed introduction of aryl groups to the nitrogen atom.Efficient and allows for diversification of the amino group.Product can chelate with the catalyst, stopping the reaction.
Riley Oxidation Oxidation of a methyl group at the 7-position to an aldehyde.A key step in forming the carbaldehyde functionality.Can have variable yields.
Multi-step Synthesis (Nitration, Reduction, Formylation) A classical

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Spectral Data (MS)
NitrationHNO₃/H₂SO₄, 0°C, 2h65m/z 172.0 (46%), 128.1 (75%)
ReductionH₂/Pd-C, EtOH, RT78m/z 116.1 (100%)
FormylationPOCl₃/DMF, 80°C, 6h52m/z 202.1 (19%)

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • IR Spectroscopy : Key absorptions include the aldehyde C=O stretch (~1730 cm⁻¹) and NH₂ bending (~848 cm⁻¹). Contradictions between observed and expected peaks may arise from tautomerism or solvent interactions .
  • Mass Spectrometry (MS) : Base peak at m/z 116.1 corresponds to fragmentation at the quinoline-aldehyde bond. Isotopic patterns should align with theoretical calculations for C₁₀H₆N₂O₃ .
  • Elemental Analysis : Deviations in carbon/nitrogen content (e.g., found C 59.82% vs. calculated 59.41%) may indicate residual solvents or incomplete purification . Cross-validate with NMR (e.g., ¹³C for aldehyde carbon at ~190 ppm) and NIST reference data .

Advanced: How does this compound function as a directing group in transition-metal-catalyzed C–H activation reactions, and what strategies exist for its removal post-functionalization?

Methodological Answer:
The aldehyde and amino groups act as a N,N-bidentate ligand, directing metal catalysts (e.g., Pd, Cu) to specific C–H bonds. Post-functionalization removal is challenging due to strong metal coordination. Strategies include:

  • Acidic Hydrolysis : Use HCl/EtOH (1:1) at reflux to cleave the directing group.
  • Oxidative Cleavage : Treat with NaIO₄ in aqueous THF to oxidize the aldehyde to a carboxylic acid, facilitating detachment.
  • Limitations : Overly harsh conditions may degrade the functionalized product. Substrates with electron-withdrawing groups require milder protocols .

Advanced: What methodologies address contradictions between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Compare predicted vs. observed reaction pathways (e.g., Fukui indices for electrophilic attack). Discrepancies often arise from solvation effects or transition-state stabilization not modeled in simulations.
  • Experimental Validation : Use kinetic isotope effects (KIE) or substituent studies to probe mechanistic hypotheses. For example, if computational models suggest a nucleophilic aldehyde but experimental data show electrophilic behavior, revise solvation parameters or include explicit solvent molecules in simulations .

Advanced: How can researchers design experiments to evaluate the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >200°C).
  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and track degradation via HPLC. The aldehyde group is prone to hydrolysis under basic conditions.
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and assess photodegradation products using LC-MS. Include dark controls to isolate light effects .

Advanced: What are the challenges in reproducing synthetic procedures for this compound across different laboratories?

Methodological Answer:

  • Parameter Sensitivity : Minor variations in drying solvents (e.g., residual H₂O in DMF) can alter reaction kinetics. Standardize solvent purity and storage conditions.
  • Analytical Consistency : Use certified reference materials (e.g., NIST standards) to calibrate instruments. Discrepancies in MS or IR data often stem from instrument-specific resolution settings .
  • Data Reporting : Follow guidelines like the Standards for Reporting Qualitative Research (SRQR) to ensure transparency in experimental details (e.g., exact stoichiometry, stirring rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.